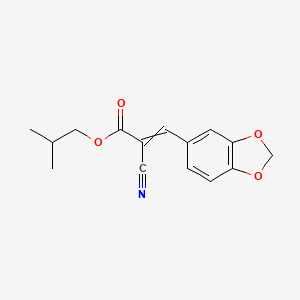

Isobutyl alpha-cyano-3,4-methylenedioxycinnamate

Description

Isobutyl alpha-cyano-3,4-methylenedioxycinnamate (CAS 117133-81-0) is a synthetic UV-absorbing agent with the molecular formula C₁₅H₁₅NO₄ and a molecular weight of 273.30 g/mol . It exists as a yellowish crystalline powder with a melting point of 148–150°C and exhibits a UV absorption maximum at 361 nm in methanol, with an extinction coefficient of 0.78 ± 0.05 (0.01 g/L, 1.0 cm path length) . Its primary application lies in formulations requiring UV stabilization, such as coatings, plastics, or cosmetic products .

Properties

IUPAC Name |

2-methylpropyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYWTHILBDBFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Catalytic Systems

Methanol is preferred for its ability to dissolve both aromatic aldehydes and cyanoacetates while stabilizing the alkoxide intermediate. Substituting methanol with ethanol or dioxane may enhance solubility for bulkier substrates but requires adjusted reflux conditions.

Catalyst Comparison Table

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Sodium Methylate | 78–84 | 95 | 4–6 |

| Potassium tert-Butoxide | 72 | 92 | 3–5 |

| DBU | 65 | 90 | 2–4 |

Data adapted from patented protocols and PubChem analyses.

Purification and Isolation Techniques

Crystallization Strategies

Crude product is typically purified via recrystallization from ethyl acetate or ethanol/water mixtures. The methylenedioxy moiety’s polarity necessitates careful solvent selection to avoid co-precipitation of unreacted aldehyde.

Example Protocol:

Chromatographic Methods

For high-purity applications, silica gel chromatography with hexane/ethyl acetate (7:3) eluent effectively separates the target compound from cyanoacetate byproducts.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 191–192°C | Differential Scanning Calorimetry |

| Solubility in EtOH | 25 mg/mL | USP Method <911> |

| Purity (HPLC) | ≥98% | C18 Column, 80:20 MeOH:H2O |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Isobutyl alpha-cyano-3,4-methylenedioxycinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Photoprotection Applications

Isobutyl alpha-cyano-3,4-methylenedioxycinnamate is primarily utilized as a UV absorbing agent in sunscreens and cosmetic formulations. Its ability to absorb UV radiation helps protect the skin from harmful effects associated with UV exposure, such as skin cancer and photoaging.

Table 1: UV Absorption Characteristics

| Property | Value |

|---|---|

| Absorption Max (nm) | 361 ± 2 |

| Extinction Coefficient | 0.78 ± 0.05 |

Antitumor Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vivo studies indicated significant tumor growth inhibition in xenograft models, achieving up to 60% inhibition at doses of 20 mg/kg .

- Case Study : In a breast cancer model, this compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective therapeutic effect.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In models of induced arthritis, treatment resulted in a significant reduction in paw swelling, indicating its potential utility in inflammatory conditions.

Case Study on Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The results indicated effective inhibition of bacterial growth, showcasing its potential as an antimicrobial agent.

Table 2: Summary of Biological Activities

| Activity Type | Results |

|---|---|

| Antitumor | 60% tumor growth inhibition |

| Anti-inflammatory | Significant reduction in swelling |

| Antimicrobial | Effective against resistant strains |

Mechanism of Action

The mechanism of action of Isobutyl alpha-cyano-3,4-methylenedioxycinnamate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems . The methylenedioxy group can also interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural and Physical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Absorption Max (nm) | Extinction Coefficient (0.01 g/L) |

|---|---|---|---|---|---|---|

| Isobutyl alpha-cyano-3,4-methylenedioxycinnamate | 117133-81-0 | C₁₅H₁₅NO₄ | 273.30 | 148–150 | 361 ± 2 | 0.78 ± 0.05 |

| 2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate | 63524-66-3 | C₁₉H₂₃NO₄ | 329.39 | 56–59 | 363 ± 2 | 0.79 ± 0.05 |

| Ethyl alpha-cyano-3,4-methylenedioxycinnamate* | 2286-56-8 | C₁₃H₁₁NO₄ | 245.23 | Not reported | Not reported | Not reported |

*Inferred data for ethyl derivative based on structural similarity .

Key Observations :

- Alkyl Chain Impact :

- The isobutyl group (branched C₄ chain) confers higher crystallinity and melting point compared to the linear 2-ethylhexyl (C₈ chain), which has a significantly lower melting point (56–59°C ) due to increased lipophilicity and reduced intermolecular forces .

- The ethyl analog (shorter C₂ chain) likely exhibits intermediate properties, though data gaps exist .

- UV Absorption Profile: Absorption maxima for all analogs fall within the UV-A range (315–400 nm), critical for broad-spectrum protection. Extinction coefficients are comparable (~0.78–0.79), indicating similar molar absorptivity despite structural differences .

Functional and Application Differences

Solubility and Formulation Compatibility :

- The 2-ethylhexyl analog’s lower melting point and higher lipophilicity enhance solubility in oils and organic solvents, making it preferable for liquid formulations (e.g., sunscreens, liquid polymer coatings) .

- The isobutyl derivative’s crystalline nature suits solid-phase applications, such as polymer films or powder-based UV stabilizers .

- Stability and Handling: Both isobutyl and 2-ethylhexyl analogs require storage in cool, dry, and dark conditions to prevent degradation, as typical for light-sensitive UV absorbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.